molecular formula C5H10ClF2NO2 B6245223 methyl 4-amino-3,3-difluorobutanoate hydrochloride CAS No. 2408974-98-9

methyl 4-amino-3,3-difluorobutanoate hydrochloride

Cat. No.: B6245223
CAS No.: 2408974-98-9
M. Wt: 189.6
InChI Key:
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Description

Methyl 4-amino-3,3-difluorobutanoate hydrochloride is a chemical compound with the molecular formula C5H10ClF2NO2 It is a derivative of butanoic acid, featuring an amino group and two fluorine atoms on the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-3,3-difluorobutanoate hydrochloride typically involves the esterification of 4-amino-3,3-difluorobutanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The resulting ester is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. The final product is typically obtained as a hydrochloride salt to improve its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3,3-difluorobutanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Nucleophiles such as sodium iodide or potassium thiocyanate can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or functionalized derivatives.

Scientific Research Applications

Methyl 4-amino-3,3-difluorobutanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of methyl 4-amino-3,3-difluorobutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group and fluorine atoms can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-3-fluorobutanoate hydrochloride: Similar structure but with only one fluorine atom.

    Methyl 4-amino-3,3-dichlorobutanoate hydrochloride: Similar structure but with chlorine atoms instead of fluorine.

    Methyl 4-amino-3,3-difluoropentanoate hydrochloride: Similar structure but with an additional carbon in the chain.

Uniqueness

Methyl 4-amino-3,3-difluorobutanoate hydrochloride is unique due to the presence of two fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable tool in various research applications.

Properties

CAS No.

2408974-98-9

Molecular Formula

C5H10ClF2NO2

Molecular Weight

189.6

Purity

95

Origin of Product

United States

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